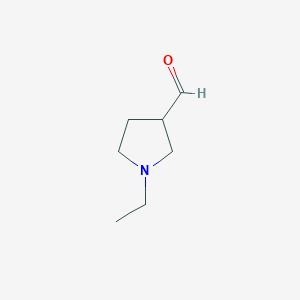
1-Ethylpyrrolidine-3-carbaldehyde
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-Ethylpyrrolidine-3-carbaldehyde is an organic compound that belongs to the class of pyrrolidines, which are cyclic secondary amines. This compound features a pyrrolidine ring substituted with an ethyl group and an aldehyde functional group at the 3-position. It is a versatile intermediate in organic synthesis and has applications in various fields, including medicinal chemistry and industrial processes.
準備方法
Synthetic Routes and Reaction Conditions: 1-Ethylpyrrolidine-3-carbaldehyde can be synthesized through several methods. One common approach involves the reaction of 1-ethylpyrrolidine with an oxidizing agent to introduce the aldehyde functional group at the 3-position. For instance, the oxidation of 1-ethylpyrrolidine using reagents like pyridinium chlorochromate (PCC) or Dess-Martin periodinane can yield this compound.
Industrial Production Methods: Industrial production of this compound typically involves large-scale oxidation processes. The starting material, 1-ethylpyrrolidine, is subjected to controlled oxidation conditions using industrial oxidants such as chromium trioxide or potassium permanganate. The reaction is carried out in a suitable solvent, and the product is purified through distillation or recrystallization.
化学反応の分析
Types of Reactions: 1-Ethylpyrrolidine-3-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be further oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The aldehyde group can participate in nucleophilic substitution reactions, forming imines or oximes when reacted with amines or hydroxylamine, respectively.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, PCC, Dess-Martin periodinane.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Amines, hydroxylamine.
Major Products:
Oxidation: 1-Ethylpyrrolidine-3-carboxylic acid.
Reduction: 1-Ethylpyrrolidine-3-methanol.
Substitution: Imines, oximes.
科学的研究の応用
1-Ethylpyrrolidine-3-carbaldehyde has several scientific research applications:
Chemistry: It serves as an intermediate in the synthesis of various heterocyclic compounds and pharmaceuticals.
Biology: It is used in the study of enzyme-catalyzed reactions and as a building block for bioactive molecules.
Medicine: It is a precursor in the synthesis of potential therapeutic agents, including antiviral and anticancer compounds.
Industry: It is utilized in the production of fine chemicals and as a reagent in organic synthesis.
作用機序
The mechanism of action of 1-ethylpyrrolidine-3-carbaldehyde depends on its specific application. In general, the aldehyde functional group can undergo nucleophilic addition reactions, forming intermediates that participate in various biochemical pathways. For example, in medicinal chemistry, it can react with nucleophiles in the active site of enzymes, leading to the formation of enzyme-inhibitor complexes.
類似化合物との比較
Pyrrolidine: A cyclic secondary amine without the ethyl and aldehyde substituents.
Pyrrolidine-3-carbaldehyde: Similar structure but lacks the ethyl group.
1-Ethylpyrrolidine: Similar structure but lacks the aldehyde group.
Uniqueness: 1-Ethylpyrrolidine-3-carbaldehyde is unique due to the presence of both the ethyl and aldehyde functional groups, which confer distinct reactivity and applications compared to its analogs. The combination of these groups allows for diverse chemical transformations and makes it a valuable intermediate in organic synthesis.
生物活性
1-Ethylpyrrolidine-3-carbaldehyde is a chemical compound that has garnered interest in various fields of biological research due to its unique structural features and potential therapeutic applications. This article provides a detailed examination of its biological activity, including mechanisms of action, relevant case studies, and a summary of research findings.
Molecular Formula: C9H17NO
Molecular Weight: 155.24 g/mol
IUPAC Name: 1-(2-ethylpropyl)pyrrolidine-3-carbaldehyde
Canonical SMILES: CC(C)CN1CCC(C1)C=O
The structural characteristics of this compound contribute to its reactivity and biological activity, particularly through the aldehyde functional group, which can form covalent bonds with nucleophilic sites on proteins and enzymes.
The primary mechanism of action for this compound involves its interaction with various biological targets:
- Covalent Bonding: The aldehyde group can react with amino acids in proteins, leading to alterations in protein function. This mechanism is particularly relevant in enzyme inhibition and modulation of signaling pathways.
- Cell Cycle Regulation: Preliminary studies indicate that compounds similar to this compound can induce cell cycle arrest, particularly at the G2/M checkpoint, which may lead to apoptosis in cancer cells .
Antimicrobial Properties
Research has indicated that this compound exhibits antimicrobial activity against various pathogens. Its efficacy is attributed to the ability of the aldehyde group to disrupt microbial cell membranes and interfere with metabolic processes.
Anticancer Activity
Several studies have explored the anticancer potential of this compound. For instance, in vitro assays demonstrated that this compound could inhibit the proliferation of cancer cell lines by inducing apoptosis and disrupting cell cycle progression .
Case Studies
- In Vitro Studies:
- In Vivo Studies:
Comparative Analysis with Related Compounds
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| Pyrrolidine-3-carbaldehyde | Lacks ethyl group | Limited antimicrobial activity |
| 1-Methylpyrrolidine-3-carbaldehyde | Contains methyl group | Moderate anticancer properties |
| This compound | Ethyl group enhances reactivity | Strong antimicrobial and anticancer activity |
特性
分子式 |
C7H13NO |
|---|---|
分子量 |
127.18 g/mol |
IUPAC名 |
1-ethylpyrrolidine-3-carbaldehyde |
InChI |
InChI=1S/C7H13NO/c1-2-8-4-3-7(5-8)6-9/h6-7H,2-5H2,1H3 |
InChIキー |
MFWSUINTUGOCRD-UHFFFAOYSA-N |
正規SMILES |
CCN1CCC(C1)C=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。















